25-Hydroxy Vitamin D3 3,3'-Biotinylaminopropyl Ether
CAS No.: 193278-59-0
Cat. No.: VC0117317
Molecular Formula: C40H65N3O4S
Molecular Weight: 684.037
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 193278-59-0 |
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Molecular Formula | C40H65N3O4S |
Molecular Weight | 684.037 |
IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(1S,3Z)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxypropyl]pentanamide |
Standard InChI | InChI=1S/C40H65N3O4S/c1-27-15-18-31(47-24-10-23-41-36(44)14-7-6-13-35-37-34(26-48-35)42-38(45)43-37)25-30(27)17-16-29-12-9-22-40(5)32(19-20-33(29)40)28(2)11-8-21-39(3,4)46/h16-17,28,31-35,37,46H,1,6-15,18-26H2,2-5H3,(H,41,44)(H2,42,43,45)/b29-16+,30-17-/t28-,31+,32-,33?,34+,35+,37+,40-/m1/s1 |
Standard InChI Key | BQEWCHUHMJQYIG-KSKKSAFSSA-N |
SMILES | CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)C |
Introduction
Chemical Identity and Structure
25-Hydroxy Vitamin D3 3,3'-Biotinylaminopropyl Ether, identified by CAS number 193278-59-0, is a complex organic molecule with the molecular formula C40H65N3O4S and a molecular weight of 684.03 g/mol . Its accurate mass is 683.47, reflecting its substantial molecular structure . The compound consists of the 25-hydroxylated form of vitamin D3 (calcifediol) linked to biotin through a propyl ether bridge. This configuration allows it to function both as a vitamin D analog and as a biotinylated probe that can interact with streptavidin and related proteins .
The compound is also known by several synonyms, including:
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1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-[3-[[(3β,5Z,7E)-25-hydroxy-9,10-secocholesta-5,7,10(19)-trien-3-yl]oxy]propyl]-2-oxo-, [3aS-(3aα,4β,6aα)]-
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N-(3-(((S,Z)-3-(2-((1R,3AS,7aR,E)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methyloctahydro-4H-inden-4-ylidene)ethylidene)-4-methylenecyclohexyl)oxy)propyl)-5-((3aS,4S,6aS)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
The structural representation of this compound can be derived from its SMILES notation:
OC(C)(CCCC@HC)C
Synthesis and Development
The development of 25-Hydroxy Vitamin D3 3,3'-Biotinylaminopropyl Ether emerged from research needs for stable photoaffinity analogs of 25-hydroxyvitamin D3. Earlier attempts at creating photoaffinity analogs, such as 25-hydroxy-[26,27-3H]vitamin D3 3 beta-N-(4-azido-2-nitrophenyl)glycinate, showed vulnerability to standard conditions of carboxymethylation . This limitation prompted researchers to synthesize more hydrolytically stable photoaffinity analogs.
The biotinylated version was developed as an advancement over previous analogs to provide:
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Enhanced stability under laboratory conditions
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The capability to interact with avidin/streptavidin systems
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Improved utility in protein binding and identification studies
This synthetic analog represents an important development in vitamin D research tools, offering advantages over earlier compounds while maintaining the ability to interact with vitamin D binding proteins.
Research Applications
Photoaffinity Labeling Studies
One of the primary applications of 25-Hydroxy Vitamin D3 3,3'-Biotinylaminopropyl Ether is in photoaffinity labeling studies. Research has demonstrated that this compound competes for the 25-OH-D3 binding site in rat serum vitamin D binding protein (rDBP) . In experimental settings, UV exposure of purified rat DBP (rDBP) preincubated with the tritium-labeled version of this compound resulted in covalent labeling of the protein . This labeling was significantly reduced in the absence of UV light or in the presence of excess 25-OH-D3, providing strong evidence for the specific covalent labeling of the 25-OH-D3 binding site in rDBP .
Clinical reference ranges for total 25-Hydroxyvitamin D (D2 and D3 combined) are:
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< 10 ng/ml: Deficiency
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10 – 30 ng/ml: Insufficiency
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30 – 100 ng/ml: Sufficiency
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Research utilizing compounds like 25-Hydroxy Vitamin D3 3,3'-Biotinylaminopropyl Ether contributes to our understanding of vitamin D binding, metabolism, and biological functions. A meta-analysis of randomized controlled trials has indicated that vitamin D3 is more efficacious than vitamin D2 at raising serum 25(OH)D concentrations , highlighting the importance of studying specific vitamin D metabolites and their analogs.
Laboratory Methods Utilizing Vitamin D Analogs
High-performance analytical methods for vitamin D metabolite determination often employ specialized standards and reagents. Chromatographic methods like HPLC and LC-MS/MS are commonly used for the determination of 25-hydroxyvitamin D3 and other metabolites .
The Chromsystems kit for simultaneous determination of 25-OH-Vitamin D3 and D2 on an isocratic HPLC system with UV detection employs efficient protein precipitation and selective solid phase extraction to remove interfering components . Such methods benefit from well-characterized standards and potentially from specialized compounds like biotinylated analogs in method development and validation.
Modern laboratory assessment of vitamin D status typically involves measurement of total 25-hydroxyvitamin D levels, with LC-MS/MS methods offering advantages in sensitivity and specificity . Specialized reagents including various vitamin D analogs and derivatives play important roles in method development, standardization, and quality control.
25-Hydroxy Vitamin D3 3,3'-Biotinylaminopropyl Ether represents an important specialized research tool in the field of vitamin D research. Its unique structure, combining features of 25-hydroxyvitamin D3 with a biotin moiety, makes it valuable for photoaffinity labeling studies, reference standard applications, and competitive assays. The compound has demonstrated utility in binding studies with vitamin D binding proteins and offers advantages over earlier analogs in terms of stability and versatility.
While available commercially from several suppliers, the compound has specific handling requirements and restrictions that researchers should consider when planning studies. Its applications contribute to the broader understanding of vitamin D metabolism and binding, which has significant implications for various aspects of human health including bone metabolism, immune function, cardiovascular health, and cancer risk.
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